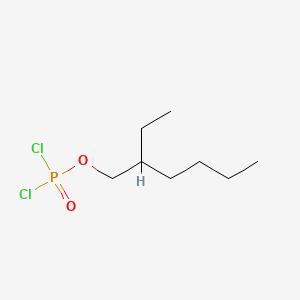

2-Ethylhexyl phosphorodichloridate

Description

Structure

3D Structure

Properties

CAS No. |

45088-64-0 |

|---|---|

Molecular Formula |

C8H17Cl2O2P |

Molecular Weight |

247.10 g/mol |

IUPAC Name |

3-(dichlorophosphoryloxymethyl)heptane |

InChI |

InChI=1S/C8H17Cl2O2P/c1-3-5-6-8(4-2)7-12-13(9,10)11/h8H,3-7H2,1-2H3 |

InChI Key |

DHFXUHMIKARKJX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)COP(=O)(Cl)Cl |

Origin of Product |

United States |

Chemical Reactivity, Derivatization, and Mechanistic Insights of 2 Ethylhexyl Phosphorodichloridate

Nucleophilic Substitution Reactions at the Phosphorus Center

2-Ethylhexyl phosphorodichloridate is a highly reactive organophosphorus compound characterized by a central phosphorus atom bonded to a 2-ethylhexyl group, an oxygen atom, and two chlorine atoms. The presence of the two chlorine atoms, which are good leaving groups, makes the phosphorus center highly susceptible to nucleophilic attack. This reactivity is the foundation for its use in the synthesis of a wide array of organophosphorus derivatives.

The reaction of this compound with alcohols and phenols is a fundamental method for creating phosphoroester linkages. This type of reaction proceeds through a nucleophilic substitution mechanism where the oxygen atom of the alcohol or phenol (B47542) acts as the nucleophile, attacking the electrophilic phosphorus center and displacing a chloride ion.

The presence of a base, such as pyridine (B92270) or triethylamine, is often required to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct, driving the reaction to completion. nih.gov The general reaction can be represented as follows:

ROH + Cl₂P(O)OCH₂CH(C₂H₅)C₄H₉ → ROP(O)(Cl)OCH₂CH(C₂H₅)C₄H₉ + HCl

A second alcohol or phenol molecule can then react to displace the remaining chloride, leading to the formation of a di-substituted phosphoroester. The specific reaction conditions, including the stoichiometry of the reactants, temperature, and choice of solvent, can be controlled to favor the formation of either the mono- or di-substituted product.

The reactivity of the alcohol or phenol nucleophile is influenced by steric and electronic factors. For instance, less sterically hindered primary alcohols will generally react more readily than bulky tertiary alcohols. Similarly, the acidity of the phenol plays a role; phenoxide ions, formed by deprotonation of phenols, are more potent nucleophiles. stackexchange.com

Table 1: Reactivity of this compound with Various Nucleophiles

| Nucleophile | Product Type | Key Reaction Features |

| Alcohols (ROH) | Phosphoroesters | Stepwise substitution of chloride ions. |

| Phenols (ArOH) | Phosphoroesters | Generally requires a base to facilitate the reaction. stackexchange.com |

| Amines (RNH₂) | Phosphoramidates | Formation of a P-N bond. wikipedia.orgjku.at |

| Water (H₂O) | Phosphoric Acid | Hydrolysis reaction. |

This table provides a simplified overview of the reactivity of this compound with common nucleophiles.

The reaction of this compound with amines, known as aminolysis, leads to the formation of phosphoramidates, which are compounds containing a phosphorus-nitrogen (P-N) bond. wikipedia.orgjku.at Similar to the reaction with alcohols, this process occurs via nucleophilic substitution, with the nitrogen atom of the amine acting as the nucleophile.

The general reaction is as follows:

RNH₂ + Cl₂P(O)OCH₂CH(C₂H₅)C₄H₉ → RNHP(O)(Cl)OCH₂CH(C₂H₅)C₄H₉ + HCl

The initial product is a phosphoramidochloridate, which can further react with another amine molecule to yield a phosphorodiamidate. The synthesis of phosphoramidates is of significant interest due to their presence in various biologically active molecules and their application as prodrugs. nih.gov The use of a base is also common in these reactions to scavenge the HCl produced. nih.gov

Several synthetic strategies have been developed to synthesize phosphoramidates, including the Stokes method, which involves the reaction of phosphorus oxychloride with a phenol followed by an amine. wikipedia.org The reactivity of the amine is a key factor, with primary amines generally being more reactive than secondary amines due to less steric hindrance.

Formation of Organophosphorus Derivatives and Functionalized Compounds

The reactivity of this compound extends beyond simple substitution with alcohols and amines, enabling the synthesis of a diverse range of organophosphorus compounds with specific functionalities.

While this compound is a phosphorodichloridate, its derivatives can be used in pathways to synthesize phosphonates and phosphonamidates. For instance, the Arbuzov reaction is a classic method for forming a carbon-phosphorus bond, a key feature of phosphonates. google.comfrontiersin.org Although not a direct reaction of the dichloridate itself, its alcohol-derived precursor, triisooctyl phosphite (B83602), can undergo an Arbuzov rearrangement. google.com

The synthesis of phosphonamidates often involves the reaction of a phosphonochloridate with an amine. mdpi.com A phosphonochloridate can be prepared from a phosphonate (B1237965) diester. Therefore, this compound serves as a starting point for creating the necessary phosphonate precursors. Recent methods have focused on developing milder and more selective protocols for these transformations. nih.gov For example, the use of phosphonylaminium salts has been shown to be an effective way to synthesize phosphonamidates without the need for harsh reagents. semanticscholar.orgresearchgate.net

Table 2: Synthetic Routes to Phosphonate and Phosphonamidate Derivatives

| Derivative | General Synthetic Approach | Key Reagents |

| Phosphonates | Michaelis-Arbuzov Reaction | Trialkyl phosphite, Alkyl halide frontiersin.org |

| Phosphonamidates | Reaction of Phosphonochloridate with Amine | Dialkyl phosphonate, Chlorinating agent, Amine mdpi.com |

| Mixed Phosphonate Esters | Sequential Substitution | Phosphonylaminium salts, Alcohols, Phenols semanticscholar.orgresearchgate.net |

This table outlines common synthetic strategies for preparing phosphonates and phosphonamidates, which can be accessed through derivatives of this compound.

The 2-ethylhexyl group in the parent molecule is chiral, which introduces the possibility of diastereoselectivity in its reactions. When this compound reacts with a chiral nucleophile, a mixture of diastereomers can be formed. The stereochemical outcome of these reactions is of significant interest, particularly in the synthesis of pharmaceuticals and agrochemicals where a specific stereoisomer may exhibit the desired biological activity.

Research has shown that the chiral 2-ethylhexyl side chains can influence the chiroptical properties of polymers. osti.govrsc.org In the context of small molecule synthesis, the reaction of a chiral phosphoramidate (B1195095) precursor with a nucleophile can lead to diastereomeric products. nih.gov The separation and characterization of these diastereomers are crucial for understanding the structure-activity relationship of the final compounds. The use of chiral derivatizing agents can aid in determining the stereochemistry and chiral purity of the products. osti.gov

Reaction Mechanisms and Intermediates in Phosphorodichloridate Chemistry

The reactions of phosphorodichloridates, such as this compound, generally proceed through a nucleophilic substitution mechanism at the phosphorus center. youtube.com The exact pathway, however, can be complex and may involve different intermediates depending on the reaction conditions and the nature of the nucleophile.

The reaction can proceed through a stepwise associative pathway, where the phosphorane is a distinct intermediate, or a more concerted process. youtube.com The presence of a base can influence the mechanism by deprotonating the nucleophile, making it more reactive. stackexchange.com The understanding of these mechanisms is crucial for controlling the selectivity and yield of the desired products. The use of curved arrows is a common convention to depict the movement of electrons during these reactions. youtube.comyoutube.comyoutube.com

Investigation of Bimolecular Mechanisms (e.g., SN2P) in Phosphoryl Transfer

The phosphoryl transfer reaction is a cornerstone of various chemical and biological processes. In the context of this compound, the reaction mechanism at the phosphorus center is of significant interest for understanding its reactivity as a phosphorylating agent. While direct, detailed mechanistic studies specifically on this compound are not extensively documented in readily available literature, its reactivity can be understood by analogy to other phosphorodichloridates and general principles of phosphoryl transfer.

Phosphoryl transfer reactions can theoretically proceed through several mechanistic pathways, primarily categorized as concerted (SN2-like), associative (addition-elimination), or dissociative (elimination-addition) mechanisms. nih.govlibretexts.org For phosphorodichloridates like the 2-Ethylhexyl derivative, which are pentavalent phosphorus (P(V)) compounds, the interaction with a nucleophile (Nu) is a critical step.

In a concerted, SN2-like mechanism (SN2P) , the nucleophile attacks the electrophilic phosphorus atom at the same time as the leaving group (one of the chloride ions) departs. This process involves a single, pentacoordinate transition state. libretexts.org The geometry around the phosphorus atom in this transition state is typically trigonal bipyramidal, with the incoming nucleophile and the leaving group occupying the apical positions. libretexts.org This pathway leads to an inversion of the stereochemical configuration at the phosphorus center. libretexts.org

An associative mechanism involves a two-step process where the nucleophile first adds to the phosphorus center to form a stable or transient pentacoordinate intermediate. This intermediate then undergoes a subsequent step where the leaving group is eliminated. libretexts.org The existence of stable pentavalent phosphorus compounds lends credibility to the possibility of such intermediates.

Conversely, a dissociative mechanism would involve the initial departure of a leaving group (chloride ion) to form a highly reactive, transient metaphosphate-like species. This electrophilic intermediate would then be rapidly attacked by the nucleophile. nih.gov However, for reactions involving phosphorodichloridates, which are effective phosphorylating agents, a bimolecular pathway (SN2P or associative) is generally considered more probable, especially with strong nucleophiles.

The reactivity of this compound in phosphoryl transfer is significantly influenced by the nature of the nucleophile and the reaction conditions. The presence of the two chlorine atoms makes the phosphorus atom highly electrophilic and susceptible to nucleophilic attack. Reactions with alcohols, for instance, lead to the formation of phosphotriesters. The reaction likely proceeds via a bimolecular mechanism where the alcohol's oxygen atom acts as the nucleophile.

The general mechanism for the phosphorylation of an alcohol (R'OH) by this compound can be depicted as follows:

Nucleophilic Attack: The oxygen atom of the alcohol attacks the electrophilic phosphorus atom.

Transition State/Intermediate Formation: A trigonal bipyramidal transition state or intermediate is formed.

Leaving Group Departure: A chloride ion is expelled, leading to the formation of a new P-O bond.

This process can be repeated, allowing for the substitution of the second chloride ion and the formation of a disubstituted phosphate (B84403) ester.

Table 1: Plausible Mechanistic Pathways for Phosphoryl Transfer

| Mechanism Type | Description | Key Feature |

| SN2P (Concerted) | Single-step process with simultaneous bond formation and breakage. | Trigonal bipyramidal transition state. |

| Associative (Addition-Elimination) | Two-step process involving a pentacoordinate intermediate. | Formation of a stable or transient intermediate. |

| Dissociative (Elimination-Addition) | Two-step process with initial leaving group departure. | Formation of a metaphosphate-like intermediate. |

Role of this compound in Ring-Opening and Cyclization Reactions

This compound, as a derivative of phosphorus oxychloride (POCl3), is expected to exhibit reactivity that can initiate ring-opening and participate in cyclization reactions, often facilitated by its Lewis acidic character or its ability to act as a dehydrating agent.

Ring-Opening Reactions:

Phosphorus oxychloride and its derivatives are known to facilitate the ring-opening of cyclic ethers like epoxides and oxetanes. researchgate.net This reactivity can be attributed to the Lewis acidic nature of the phosphorus atom, which can coordinate to the oxygen atom of the ring, thereby activating it for nucleophilic attack. The subsequent attack by a nucleophile, which could be one of the chloride ions from the reagent itself or another nucleophile present in the reaction mixture, leads to the cleavage of a C-O bond and the opening of the ring.

For instance, in the reaction with an epoxide, this compound could first act as a Lewis acid to activate the epoxide ring. A chloride ion would then attack one of the carbon atoms of the epoxide, leading to a chlorohydrin derivative. The regioselectivity of the attack would be influenced by steric and electronic factors on the epoxide ring.

While direct studies on this compound for ring-opening polymerization are not prominent, its precursor, phosphorus oxychloride, is known to be involved in such reactions. The mechanism often involves the formation of an active species that can initiate the polymerization of cyclic monomers.

Cyclization Reactions:

Phosphorus oxychloride is a widely used reagent in cyclization reactions, particularly those involving dehydration, such as the Bischler-Napieralski and Vilsmeier-Haack reactions. These reactions are crucial for the synthesis of various heterocyclic compounds. By analogy, this compound could potentially be employed in similar transformations.

In these types of reactions, the phosphorodichloridate can act as a dehydrating agent and an activator. For example, in an intramolecular cyclization, it could react with a carbonyl group and a secondary amide to facilitate the formation of a cyclic iminium species, which then undergoes cyclization. The general role of the phosphorus reagent is to convert a hydroxyl group into a good leaving group, thereby promoting the cyclization event.

The presence of the 2-ethylhexyl group may influence the solubility and steric environment of the reagent, potentially offering different selectivity or reactivity compared to phosphorus oxychloride itself.

Table 2: Potential Applications in Ring-Opening and Cyclization

| Reaction Type | Role of this compound | Potential Products |

| Ring-Opening of Epoxides | Lewis acid catalyst, source of nucleophilic chloride. | Vicinal chlorohydrin derivatives. |

| Intramolecular Cyclization | Dehydrating agent, activator of functional groups. | Heterocyclic compounds. |

Applications of 2 Ethylhexyl Phosphorodichloridate in Advanced Chemical Synthesis and Functional Materials

Reagent Utility in Complex Organic Synthesis

2-Ethylhexyl phosphorodichloridate serves as a key reagent in several complex organic synthesis processes, primarily due to its ability to introduce a phosphonate (B1237965) group to various functional groups.

Phosphorylation of Carboxylates, Alcohols, and Amines in Diverse Synthetic Contexts

The phosphorylation of organic molecules is a critical transformation in the synthesis of a wide array of compounds. This compound is a valuable phosphorylating agent for several classes of organic compounds, including carboxylates, alcohols, and amines.

The reaction with alcohols, for instance, can be used to produce phosphate (B84403) monoesters, which are of interest in various chemical and biological contexts. nih.gov The phosphorylation of alcohols can be a challenging transformation, often requiring multi-step processes or harsh reaction conditions. nih.govscispace.com However, reagents like this compound offer a more direct route. The general mechanism involves the nucleophilic attack of the alcohol's hydroxyl group on the phosphorus center of the phosphorodichloridate, leading to the displacement of a chloride ion. Subsequent hydrolysis of the remaining P-Cl bond yields the desired phosphate monoester. This method provides a valuable alternative to other phosphorylation strategies, such as those employing P(III)-based phosphoramidites, which necessitate an additional oxidation step. scispace.com

Similarly, the phosphorylation of carboxylates can be achieved, leading to the formation of acyl phosphates. libretexts.org These species are activated intermediates that can undergo further reactions. The reaction proceeds via the attack of the carboxylate oxygen on the phosphorus atom of this compound. libretexts.org

Amines can also be phosphorylated using this reagent, yielding phosphoramidates. The reaction involves the nucleophilic attack of the amine on the phosphorus center. This reaction is fundamental to the synthesis of various biologically active molecules and specialized materials.

| Reactant Class | Product Class | General Reaction |

| Carboxylates | Acyl Phosphates | R-COOH + Cl₂P(O)O(CH₂)₅CH(CH₃)₂ → R-COOP(O)(OH)O(CH₂)₅CH(CH₃)₂ |

| Alcohols | Phosphate Monoesters | R-OH + Cl₂P(O)O(CH₂)₅CH(CH₃)₂ → R-OP(O)(OH)O(CH₂)₅CH(CH₃)₂ |

| Amines | Phosphoramidates | R-NH₂ + Cl₂P(O)O(CH₂)₅CH(CH₃)₂ → R-NHP(O)(OH)O(CH₂)₅CH(CH₃)₂ |

This table provides a generalized representation of the phosphorylation reactions.

Applications in Oligonucleotide and Phosphorothioate (B77711) Analogue Synthesis

The synthesis of oligonucleotides, short chains of nucleotides, is a cornerstone of modern molecular biology and therapeutics. wikipedia.org The phosphoramidite (B1245037) method is the current standard for chemical oligonucleotide synthesis. wikipedia.orgyoutube.com While not a direct phosphoramidite reagent itself, this compound can be a precursor in the synthesis of the phosphoramidite building blocks. The synthesis of these building blocks involves the reaction of a protected nucleoside with a phosphitylating agent.

Furthermore, this compound finds application in the synthesis of phosphorothioate analogues of oligonucleotides. nih.govrsc.org These analogues, where a non-bridging oxygen atom in the phosphate backbone is replaced by a sulfur atom, exhibit increased resistance to nuclease degradation, making them valuable as antisense oligonucleotides and in other therapeutic applications. nih.gov The synthesis can involve the use of a sulfurizing agent in conjunction with a phosphitylating agent derived from this compound. The synthesis of phosphorothioate and phosphorodithioate (B1214789) analogs of lysophosphatidic acid (LPA) and cyclic phosphatidic acid (cPA) has been described using related approaches. rsc.org

Synthesis of Biodegradable Photocurable Phosphoramidates for Specialized Materials

Phosphoramidates, compounds containing a phosphorus-nitrogen bond, are of interest for the development of specialized materials, including biodegradable polymers. The incorporation of a phosphoramidate (B1195095) linkage can impart unique properties to a polymer, such as controlled degradation rates and the potential for biological activity.

This compound can be utilized in the synthesis of monomers for photocurable phosphoramidate-based materials. The synthesis involves the reaction of the phosphorodichloridate with a suitable amine-containing monomer, followed by further functionalization to introduce a photocurable group. These monomers can then be polymerized using light to form a cross-linked network. The biodegradability of these materials can be tuned by the choice of the starting materials and the specific structure of the phosphoramidate linkage.

Contributions to Functional Materials Science

The reactivity of this compound also lends itself to the development of functional materials with tailored properties, particularly in the areas of phosphonylated polymers and flame retardants.

Development of Phosphonylated Polymers and Composites with Tailored Properties

The introduction of phosphorus-containing groups into polymer structures, a process known as phosphonylation, can significantly enhance their properties. This compound serves as a key reagent for the synthesis of phosphonylated polymers. One approach involves the reaction of the phosphorodichloridate with a polymer containing reactive functional groups, such as hydroxyl or amine groups. This post-polymerization modification allows for the precise control of the phosphorus content in the final material.

Alternatively, this compound can be used to synthesize phosphorus-containing monomers that are subsequently polymerized. For example, it can be reacted with a diol to form a phosphonate-containing diol monomer, which can then be used in condensation polymerization reactions to produce polyesters with incorporated phosphonate units. The resulting phosphonylated polymers can exhibit improved thermal stability, adhesion, and, notably, flame retardancy.

Chemical Integration into Flame Retardant Formulations: Synthetic Pathways and Structural Impact

Organophosphorus compounds are widely used as flame retardants as alternatives to halogenated systems. youtube.com this compound can be a precursor in the synthesis of various organophosphorus flame retardants. wikipedia.orgnih.gov For instance, it can be hydrolyzed and then esterified with other alcohols to produce trialkyl phosphates, such as tris(2-ethylhexyl) phosphate (TEHP), a known flame retardant. nih.gov

The mechanism of action of phosphorus-based flame retardants can occur in either the condensed phase or the gas phase. In the condensed phase, they promote the formation of a protective char layer on the surface of the burning material, which insulates the underlying polymer from heat and oxygen. youtube.com In the gas phase, phosphorus-containing radicals can scavenge the highly reactive H• and OH• radicals that propagate the combustion process. youtube.com

Role in Selective Chemical Separations and Coordination Chemistry

The derivatives of this compound are prominent in the fields of selective chemical separations and coordination chemistry. These organophosphorus compounds function as highly effective extractants in liquid-liquid extraction processes, which are essential for purifying metals in hydrometallurgical and nuclear fuel reprocessing industries.

Ligand Design Principles for Metal Ion Complexation in Solvent Extraction Systems

The design of effective ligands for solvent extraction hinges on several key principles, starting with the molecular structure of the precursor, this compound. The strategic functionalization of this compound allows for the creation of extractants with optimized properties for selective metal ion complexation.

A primary design consideration is the hydrophobicity of the resulting ligand. The 2-ethylhexyl group in the precursor molecule imparts significant lipophilicity to its derivatives. This branched alkyl chain is crucial for ensuring that the synthesized extractant has high solubility in organic diluents, such as kerosene (B1165875), and low solubility in the aqueous phase. This differential solubility is fundamental to the efficiency of the liquid-liquid extraction process, minimizing extractant loss and maintaining phase integrity.

The reactive phosphorodichloridate group is the cornerstone for introducing the desired functionality for metal chelation. Through nucleophilic substitution reactions, the chlorine atoms can be replaced by various organic moieties, leading to a diverse range of organophosphorus extractants. The most common derivatives are phosphonic and phosphoric acids, such as 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester (HEH[EHP]) and di(2-ethylhexyl)phosphoric acid (D2EHPA). The nature of the atoms coordinating to the phosphorus center directly influences the ligand's affinity for different metal ions, a concept explained by Pearson's Hard and Soft Acids and Bases (HSAB) theory. researchgate.net By modifying the heteroatoms around the phosphorus, the selectivity of the extractant can be fine-tuned for specific metal separations. researchgate.net

Furthermore, the design of these ligands often involves creating pre-organized structures . This principle suggests that ligands that require minimal conformational change to bind to a metal ion will form more stable complexes. The synthesis of bifunctional or multidentate ligands from precursors like this compound can lead to extractants with enhanced selectivity and extraction efficiency due to the chelate effect and the pre-organization of binding sites. nih.gov

The general mechanism for the extraction of a trivalent metal ion (M³⁺) by an acidic organophosphorus extractant like D2EHPA, which exists as a dimer ((HL)₂) in the organic phase, can be represented by the following equilibrium reaction:

M³⁺(aq) + 3(HL)₂(org) ⇌ M(HL₂)₃(org) + 3H⁺(aq)

This equation highlights the cation exchange mechanism, where the acidic protons of the extractant are exchanged for the metal ion, which then becomes part of a neutral complex in the organic phase. The stoichiometry of the extracted complex can vary depending on the metal ion, the extractant, and the conditions of the extraction.

Applications in Rare Earth Element (REE) and Actinide Separations: Mechanistic Studies of Ligand-Metal Interactions

The separation of rare earth elements (REEs) and actinides is a significant challenge in chemistry due to their similar ionic radii and chemical properties. rsc.org Organophosphorus extractants derived from this compound, particularly D2EHPA and HEH[EHP], have become indispensable in industrial processes for these separations. nih.govscirp.org

Rare Earth Element Separations:

In the context of REE separation, D2EHPA is a widely used extractant. scirp.org The extraction efficiency of REEs with D2EHPA generally increases with atomic number across the lanthanide series. This trend allows for the separation of heavy rare earth elements (HREEs) from light rare earth elements (LREEs). scirp.org Mechanistic studies have shown that the extraction of REEs by D2EHPA is highly dependent on the pH of the aqueous phase. osti.gov The extraction process involves the formation of a stable organometallic complex in the organic phase. osti.gov For trivalent REEs, the stoichiometry of the extracted complex is often found to be REE(HL₂)₃. osti.gov The nature of the diluent also plays a crucial role, with non-polar aliphatic diluents like kerosene often favored. scirp.org

The presence of certain organic acids in the aqueous feed can influence the extraction behavior by forming complexes with the REEs, which can either enhance or hinder the extraction process depending on the specific acid and conditions. osti.gov For instance, the addition of a complexing agent like tartaric acid has been shown to improve the extraction performance of D2EHPA without the need for saponification, a process that generates significant ammonia (B1221849) nitrogen wastewater. researchgate.net

| Extractant | Target Elements | Separation Factor (α) | Reference |

| D2EHPA | Y/Ce | 3.2 (in kerosene) | scirp.org |

| HEHAPP and D2EHPA | Yb/Tm | 2.77 | researchgate.net |

| HEHAPP and D2EHPA | Tm/Er | 2.58 | researchgate.net |

Actinide Separations:

In the nuclear fuel cycle, the separation of trivalent minor actinides (Am³⁺, Cm³⁺) from lanthanide fission products is a critical step in reducing the long-term radiotoxicity of nuclear waste. mines.edunih.gov Organophosphorus extractants are key to processes like the Actinide Lanthanide SEParation (ALSEP). mines.edu The TALSPEAK process (Trivalent Actinide – Lanthanide Separations by Phosphorus-reagent Extraction from Aqueous Komplexes) utilizes D2EHPA for the preferential extraction of lanthanides from an aqueous phase containing a polyaminocarboxylate chelating agent, which selectively retains the actinides in the aqueous phase.

The selectivity of these separations is based on the subtle differences in the complexation of actinides and lanthanides with the organophosphorus ligands and aqueous-phase chelating agents. While lanthanide contraction leads to a general increase in extraction efficiency with atomic number, the actinides exhibit slightly different coordination chemistry. Molecular dynamics simulations and spectroscopic studies are employed to understand the molecular-level details of these interactions, including the structure of the formed complexes and the mechanism of mass transfer between the phases. mines.eduiaea.org

Studies have shown that the stoichiometry of the extracted actinide complexes can vary. For example, with certain phenanthroline-derived organophosphorus extractants, U(VI) forms a 1:1 complex, while Th(IV) can form both 1:1 and 1:2 metal-to-ligand complexes. researchgate.net The design of ligands with pre-organized structures, such as those based on calixarene (B151959) or pillarene platforms modified with CMPO (octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide) functionalities, has been explored to enhance the selectivity for actinides over lanthanides. nih.gov

The synergistic effect of using a mixture of extractants, such as an acidic organophosphorus extractant combined with a neutral organophosphorus ligand, has also been investigated to improve separation factors. rsc.org These synergistic systems can lead to the formation of mixed-ligand complexes with enhanced stability and selectivity.

Spectroscopic and Advanced Analytical Characterization of 2 Ethylhexyl Phosphorodichloridate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of organophosphorus compounds, offering detailed insights into the molecular framework through the analysis of various nuclei, primarily ¹H, ¹³C, and ³¹P.

¹H, ¹³C, and ³¹P NMR for Structural Confirmation and Purity Assessment

A combination of ¹H, ¹³C, and ³¹P NMR spectra provides unambiguous confirmation of the 2-Ethylhexyl phosphorodichloridate structure and is a powerful tool for quantifying its purity.

¹H NMR Spectroscopy: The proton NMR spectrum is used to confirm the structure of the 2-ethylhexyl alkyl chain. The signals corresponding to the terminal methyl groups (CH₃) are expected to appear as triplets in the upfield region. The various methylene (B1212753) (CH₂) groups along the chain and the single methine (CH) proton would produce a series of complex, overlapping multiplets. The protons on the methylene group adjacent to the phosphate (B84403) oxygen (—CH₂—O—P) would be shifted downfield and may show additional splitting due to coupling with the ³¹P nucleus.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, confirming the presence of the eight distinct carbon environments within the 2-ethylhexyl group. libretexts.orglibretexts.org The chemical shifts are influenced by the local electronic environment; for instance, the carbon atom bonded to the phosphate oxygen (—CH₂—O—P) is significantly deshielded and appears at the lowest field among the aliphatic carbons. libretexts.org

³¹P NMR Spectroscopy: As phosphorus is a spin-1/2 nucleus with 100% natural abundance, ³¹P NMR is an exceptionally direct and sensitive method for analyzing organophosphorus compounds. huji.ac.il this compound is expected to exhibit a single resonance in the ³¹P NMR spectrum. The chemical shift is highly characteristic of the phosphorodichloridate functional group, typically appearing in a distinct downfield region relative to other phosphate esters. spectrabase.comyoutube.com This technique is particularly valuable for purity assessment, as common impurities such as hydrolysis products (e.g., this compound) or starting materials would present separate, easily identifiable signals at different chemical shifts. huji.ac.il

Interactive Data Table: Expected NMR Chemical Shifts for this compound

| Atom | Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| CH₃ (terminal) | ¹H | ~0.9 | Triplet (t) | |

| (CH₂)₃ | ¹H | ~1.3-1.4 | Multiplet (m) | Overlapping signals from the alkyl backbone |

| CH | ¹H | ~1.6-1.7 | Multiplet (m) | |

| CH₂ (ethyl branch) | ¹H | ~1.4-1.5 | Multiplet (m) | |

| CH₃ (ethyl branch) | ¹H | ~0.9 | Triplet (t) | |

| O-CH₂ | ¹H | ~4.0-4.3 | Multiplet (m) | Downfield shift due to oxygen; may show ³J(H,P) coupling |

| Alkyl Carbons | ¹³C | 10 - 40 | Singlet | Multiple distinct signals for the alkyl chain |

| O-CH₂ | ¹³C | 65 - 75 | Singlet | Downfield shift due to oxygen; may show ²J(C,P) coupling |

| P | ³¹P | +3 to +10 | Singlet | Characteristic region for phosphorodichloridates |

Advanced NMR Techniques for Conformational Analysis and Stereochemical Assignment

While 1D NMR is sufficient for basic structural confirmation, advanced 2D NMR experiments are employed for complete signal assignment and to probe the molecule's three-dimensional structure. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded proton and carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings (2-3 bonds) between protons and carbons. These methods are instrumental in unambiguously assigning every ¹H and ¹³C signal in the complex 2-ethylhexyl chain.

For conformational analysis, the focus shifts to through-space interactions and coupling constants. Nuclear Overhauser Effect Spectroscopy (NOESY) can identify protons that are close in space, providing insights into the preferred rotational conformations (rotamers) around the P-O and C-C single bonds. Furthermore, the magnitude of the three-bond coupling constant between phosphorus and the protons on the adjacent carbon (³J(P,H)) is dependent on the P-O-C-H dihedral angle, offering a quantitative measure of rotamer populations. cdnsciencepub.comnrcresearchpress.com These experimental approaches, often combined with computational modeling, allow for a detailed understanding of the conformational preferences and stereochemistry of the molecule in solution. cdnsciencepub.com

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Analysis

FTIR spectroscopy is a rapid and sensitive technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Identification of Characteristic Functional Group Vibrations and Bond Stretches

The FTIR spectrum of this compound is characterized by several key absorption bands that serve as a molecular fingerprint. The most prominent vibrations include the strong P=O (phosphoryl) stretch, the P-Cl (phosphorus-chlorine) stretches, and the P-O-C (phosphate ester) linkage vibrations. upi.educwejournal.org The aliphatic 2-ethylhexyl chain gives rise to characteristic C-H stretching and bending modes.

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| P=O Stretch | Phosphoryl | 1250 - 1350 | Strong |

| P-O-C Stretch (asymmetric) | Phosphate Ester | 1000 - 1050 | Strong |

| P-O-C Stretch (symmetric) | Phosphate Ester | 740 - 850 | Medium |

| P-Cl Stretch | Dichloridate | 500 - 600 | Strong |

| C-H Stretch | Alkyl (CH₃, CH₂) | 2850 - 3000 | Strong |

| C-H Bend | Alkyl (CH₃, CH₂) | 1350 - 1470 | Medium |

Monitoring Reaction Progress and Intermolecular Interactions via FTIR

FTIR spectroscopy is an excellent tool for real-time reaction monitoring due to its ability to track the concentration of specific functional groups. For instance, in the synthesis of this compound from 2-ethylhexanol and phosphoryl chloride, the reaction progress can be followed by observing the disappearance of the broad O-H stretching band of the starting alcohol (around 3200-3600 cm⁻¹) and the concurrent appearance of the characteristic P=O and P-O-C stretching bands of the product.

Similarly, in subsequent derivatization reactions, such as the conversion of the phosphorodichloridate to a phosphate triester, FTIR can be used to monitor the disappearance of the P-Cl absorption bands. This in-situ analysis allows for precise determination of reaction endpoints and can provide valuable kinetic data.

Mass Spectrometry and Chromatographic Methodologies

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule, while its fragmentation patterns offer clues to its structure. When coupled with chromatographic techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), it becomes a powerful tool for separation and identification of components in a mixture.

Mass Spectrometry: In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected. A key feature would be the isotopic pattern arising from the two chlorine atoms (³⁵Cl and ³⁷Cl), which would result in a characteristic cluster of peaks at M, M+2, and M+4 in an approximate 9:6:1 ratio. Common fragmentation pathways for organophosphorus compounds include the cleavage of the P-O and P-Cl bonds, as well as fragmentation of the alkyl side chain. tandfonline.comkoreascience.krmdpi.com This allows for structural confirmation by analyzing the resulting fragment ions.

Chromatographic Methods: Gas Chromatography-Mass Spectrometry (GC-MS) is a well-suited technique for the analysis of volatile and thermally stable organophosphorus compounds like this compound. cromlab-instruments.esmdpi.comnih.gov The sample is vaporized and separated based on its boiling point and interaction with the GC column before being detected and identified by the mass spectrometer. nih.govanalysis.rs This method provides excellent separation and sensitivity for purity assessment and trace analysis. For less volatile derivatives or for monitoring reactions in the liquid phase, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) can be employed, often coupled with MS or UV detection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Components and Reaction Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. In the context of this compound, GC-MS is instrumental for monitoring the progress of its synthesis, identifying volatile impurities, and characterizing thermally stable derivatives. The successful application of GC-MS for organophosphorus compounds, including pesticides and flame retardants, has been widely demonstrated.

A typical GC-MS analysis of a reaction mixture containing this compound would involve the separation of components on a capillary column followed by detection and identification using a mass spectrometer. The choice of the stationary phase for the capillary column is critical for achieving optimal separation. Low to mid-polarity columns, such as those with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, are commonly employed for the analysis of organophosphorus compounds.

The operating conditions of the GC-MS system are optimized to ensure efficient separation and sensitive detection. Key parameters include the injector temperature, the oven temperature program, the carrier gas flow rate, and the mass spectrometer settings. Electron ionization (EI) is a common ionization technique used in GC-MS for the analysis of organophosphorus compounds, typically operating at 70 eV.

To monitor the progress of a synthesis reaction, aliquots of the reaction mixture can be withdrawn at different time intervals, appropriately diluted, and injected into the GC-MS system. The resulting chromatograms provide a snapshot of the composition of the mixture, allowing for the identification of the starting materials, intermediates, the desired product, and any byproducts. The mass spectra of the separated components are then compared with spectral libraries or with the spectra of known standards for positive identification.

For quantitative analysis, an internal standard is often added to the sample prior to GC-MS analysis. This allows for the accurate determination of the concentration of the target analyte by comparing its peak area to that of the internal standard.

Table 1: Representative GC-MS Parameters for the Analysis of Volatile Organophosphorus Compounds

| Parameter | Value |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Oven Temperature Program | Initial temperature 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | 50-500 amu |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Derivatives and Complex Samples

For the analysis of non-volatile derivatives of this compound and for the characterization of complex samples that are not amenable to GC-MS, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. Many derivatives of phosphorodichloridates, such as those resulting from reactions with non-volatile alcohols or amines, often exhibit low volatility and may be thermally labile, making LC-MS an ideal analytical tool.

LC-MS combines the separation power of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the sensitive and selective detection capabilities of mass spectrometry. Reversed-phase chromatography is a commonly used separation mode for organophosphorus compounds, employing a non-polar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.

The choice of ionization source is critical for the successful LC-MS analysis of non-volatile organophosphorus compounds. Electrospray ionization (ESI) is a widely used technique that is suitable for a broad range of polar and moderately polar analytes. Depending on the chemical nature of the derivative, ESI can be operated in either positive or negative ion mode.

Tandem mass spectrometry (MS/MS) is often coupled with LC to enhance selectivity and provide structural information. In LC-MS/MS, a precursor ion is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This technique, often operated in multiple reaction monitoring (MRM) mode, is highly specific and allows for the quantification of target analytes even in complex matrices with high background noise.

The development of an LC-MS method for a non-volatile derivative of this compound would involve the optimization of several parameters, including the chromatographic column, the mobile phase composition and gradient, the ionization source parameters, and the MS/MS transitions.

Table 2: Illustrative LC-MS/MS Parameters for the Analysis of Non-Volatile Organophosphorus Derivatives

| Parameter | Value |

| Liquid Chromatograph | |

| Column | C18, 100 mm x 2.1 mm ID, 1.8 µm particle size |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Capillary Voltage | 3.5 kV |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

Preparative Chromatography for Isolation and Purification of Synthetic Products

Following the synthesis of this compound or its derivatives, it is often necessary to isolate and purify the desired product from the reaction mixture. Preparative chromatography is a powerful technique for achieving high-purity compounds on a larger scale than analytical chromatography. Both preparative high-performance liquid chromatography (prep-HPLC) and flash chromatography are commonly employed for this purpose.

The choice between prep-HPLC and flash chromatography depends on the required purity, the scale of the purification, and the properties of the compounds to be separated. Flash chromatography is a rapid and cost-effective method for routine purifications and is often used as a primary purification step. It utilizes a lower pressure and larger particle size stationary phase compared to HPLC, typically silica gel for normal-phase separations. The separation is driven by a pressurized gas (e.g., nitrogen or air) to achieve a fast flow rate.

For more challenging separations or when very high purity is required, preparative HPLC is the preferred method. It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to accommodate larger sample loads. Both normal-phase and reversed-phase modes can be used in preparative HPLC for the purification of organophosphorus compounds. The selection of the stationary and mobile phases is guided by analytical scale experiments to achieve the optimal separation of the target compound from impurities.

The process of developing a preparative chromatographic method involves several steps. First, an analytical scale separation is developed to identify the appropriate stationary and mobile phases that provide good resolution of the target compound. This method is then scaled up to the preparative level by increasing the column diameter and adjusting the flow rate and sample loading accordingly. Fractions are collected as the eluent exits the column, and these fractions are then analyzed to identify those containing the pure product. The solvent is subsequently removed from the purified fractions to yield the isolated compound.

Table 3: Comparison of Preparative Chromatography Techniques for the Purification of Synthetic Organophosphorus Products

| Feature | Flash Chromatography | Preparative HPLC |

| Principle | Adsorption chromatography on a solid stationary phase. | High-performance liquid chromatography with various separation modes. |

| Stationary Phase | Typically silica gel (larger particle size, e.g., 40-63 µm). | Silica or bonded phases (smaller particle size, e.g., 5-10 µm). |

| Pressure | Low to moderate pressure. | High pressure. |

| Resolution | Moderate. | High. |

| Sample Loading | High (grams to kilograms). | Lower than flash (milligrams to grams). |

| Speed | Fast. | Slower than flash. |

| Cost | Lower cost. | Higher cost. |

| Typical Application | Primary purification, separation of less complex mixtures. | High-purity separations, challenging separations, chiral separations. |

Theoretical and Computational Investigations of 2 Ethylhexyl Phosphorodichloridate

Quantum Chemical Studies: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. By calculating the electron density, DFT can accurately predict a wide range of molecular properties. For organophosphorus compounds, DFT has been widely applied to understand their reactivity and electronic characteristics. biorxiv.orgbas.bg

DFT calculations can elucidate the electronic landscape of 2-Ethylhexyl phosphorodichloridate. Key insights are gained by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. nih.gov A smaller gap generally suggests higher reactivity.

Other reactivity descriptors that can be calculated using DFT include:

Mulliken and Natural Bond Orbital (NBO) Charges: These analyses partition the electron density among the atoms in the molecule, providing insights into the charge distribution and identifying electrophilic and nucleophilic sites. The phosphorus atom in this compound, bonded to two electronegative chlorine atoms and two oxygen atoms, is expected to carry a significant positive charge, making it a primary site for nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while positive potential areas (blue) are prone to nucleophilic attack. For this compound, the most positive potential would be centered on the phosphorus atom, and negative potentials would be associated with the chlorine and oxygen atoms.

A hypothetical table of DFT-calculated reactivity descriptors for this compound is presented below.

| Descriptor | Hypothetical Value | Significance |

| HOMO Energy | -8.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 7.3 eV | Reflects chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

| Charge on P atom (NBO) | +1.8 e | Highlights the electrophilic nature of the phosphorus center. |

DFT is instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the identification of reactants, products, intermediates, and, most importantly, transition states. researchgate.netresearchgate.net For this compound, a key reaction of interest is its hydrolysis, where the P-Cl bonds are sequentially replaced by P-OH groups.

Computational modeling of this reaction would involve:

Locating the Transition State: By performing a transition state search, the specific geometry of the highest energy point along the reaction coordinate can be determined. youtube.com This provides a detailed picture of the bond-breaking and bond-forming processes.

Calculating Activation Energy: The energy difference between the reactants and the transition state gives the activation energy (Ea), a critical parameter for determining the reaction rate.

These calculations can be performed in the gas phase or, more realistically, by including solvent models to account for the influence of the surrounding medium on the reaction energetics.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for a collection of atoms and molecules. This technique is particularly useful for studying the behavior of flexible molecules like this compound and their interactions with their environment over time. elifesciences.org

In applications such as solvent extraction, the interactions between this compound (or its derivatives) and the solvent molecules are paramount. iaea.org MD simulations can model these interactions explicitly. rsc.orgnih.govrsc.org By simulating the compound in a box of solvent molecules (e.g., a nonpolar organic solvent and an aqueous phase), one can study:

Solvation Structure: How the solvent molecules arrange themselves around the solute. The nonpolar 2-ethylhexyl chain will have favorable interactions with organic solvents, while the polar phosphorodichloridate headgroup will interact differently.

Partitioning Behavior: By simulating the interface between two immiscible solvents (e.g., kerosene (B1165875) and water), the partitioning coefficient of the molecule can be estimated, which is crucial for designing efficient extraction processes.

Solvent Effects on Reactivity: The solvent can influence reaction rates by stabilizing or destabilizing the transition state. MD simulations can provide insights into how the solvent shell around the reacting site affects the hydrolysis of the P-Cl bonds.

By analyzing the trajectories from an MD simulation, one can determine:

Dihedral Angle Distributions: The probability of finding specific torsion angles along the carbon backbone of the ethylhexyl chain. This reveals the most populated conformations.

Conformational Transitions: The rates at which the molecule switches between different conformational states.

Radius of Gyration: A measure of the molecule's compactness, which can change as the alkyl chain folds or extends.

A hypothetical table showing the preferred dihedral angles for the 2-ethylhexyl chain is provided below.

| Dihedral Angle | Description | Preferred Conformation (degrees) |

| τ1 (C-C-C-C) | Main chain torsion | gauche (~±60°), anti (~180°) |

| τ2 (C-C-C(ethyl)-C) | Branch point torsion | gauche (~±60°), anti (~180°) |

Structure-Activity Relationship (SAR) and Ligand Design Principles

While this compound is primarily a reactive intermediate, its derivatives, such as the corresponding phosphates or phosphonates, are widely used as extractants, flame retardants, and plasticizers. Understanding the relationship between their structure and activity is key to designing new and improved compounds. nih.gov

Computational methods can be used to build Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models establish a mathematical relationship between the chemical structure and a specific activity or property. For a series of organophosphorus compounds derived from this compound, a QSAR study might involve:

Generating a Library of Analogs: Systematically modifying the structure, for example, by changing the length or branching of the alkyl chain, or by replacing the chlorine atoms with other functional groups.

Calculating Molecular Descriptors: For each analog, a set of descriptors (electronic, steric, hydrophobic, etc.) is calculated using computational methods.

Correlating with Activity: The calculated descriptors are then correlated with experimentally measured activity (e.g., metal extraction efficiency, inhibition constant of an enzyme) to build a predictive model.

Such models provide ligand design principles. For instance, a model might reveal that increasing the steric bulk around the phosphorus atom enhances selectivity in metal extraction, or that modifying the electronic properties of the phosphate (B84403) group improves its flame retardant capabilities. These principles can then be used to computationally screen large virtual libraries of potential new ligands, prioritizing the most promising candidates for synthesis and experimental testing. chemrxiv.orgacs.org

Computational Prediction of Reactivity and Selectivity in Novel Analogues

Theoretical and computational chemistry offers powerful tools for predicting the reactivity and selectivity of novel analogues of this compound. By employing methods such as Density Functional Theory (DFT), researchers can elucidate the structural and electronic properties of these molecules. For instance, a study on a series of phosphonate (B1237965) derivatives utilized the PBEPBE exchange-correlation functional with a 6-311++G** basis set to analyze these properties. researchgate.net

Quantum chemical descriptors are instrumental in interpreting the chemical reactivity of these compounds. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), Hirshfeld charges, the molecular electrostatic potential, and the dual descriptor f(r). researchgate.net These parameters provide insights into the regions of a molecule that are most likely to be involved in chemical reactions.

For example, the HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The difference between these two energies, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity. A smaller gap generally suggests higher reactivity. The molecular electrostatic potential map visually represents the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites.

These computational approaches allow for the systematic modification of the this compound structure and the subsequent prediction of how these changes will affect its reactivity. This predictive capability is invaluable for designing novel analogues with desired chemical properties, potentially leading to more efficient or selective chemical transformations.

In Silico Design of Modified this compound Derivatives for Targeted Applications

The principles of computational chemistry are not only used to predict reactivity but also to design modified derivatives of this compound for specific, targeted applications. This in silico design process enables the rational development of new compounds with enhanced or specialized functionalities.

One area where this approach has been applied is in the development of molecules with specific biological activities. For example, computational models have been used to predict the toxicity of organophosphorus compounds. researchgate.net By establishing a quantitative structure-property relationship (QSPR), researchers can correlate calculated molecular descriptors with experimentally determined biological data, such as the median lethal dose (LD50). researchgate.net

A QSPR model for phosphonates was developed that predicted toxicity based on the molecule's volume (V), the charge of the most electronegative atom (q), and the HOMO energy (E_HOMO). researchgate.net The statistical robustness of such models is evaluated through various metrics, including the coefficient of determination (R²), the adjusted R² (R²_ADJ), and cross-validation parameters. researchgate.net

Future Directions and Emerging Research Avenues for 2 Ethylhexyl Phosphorodichloridate Chemistry

Development of Novel and Green Synthesis Approaches for Enhanced Sustainability

The traditional synthesis of phosphorodichloridates often involves the use of hazardous reagents like phosphorus oxychloride and generates significant waste, prompting the search for more environmentally benign alternatives. Future research is geared towards developing greener and more sustainable synthetic routes to 2-Ethylhexyl phosphorodichloridate.

One promising avenue is the exploration of solvent-free reactions or the use of greener solvents . The use of ionic liquids or supercritical fluids as reaction media can lead to cleaner reactions and easier product separation, minimizing the environmental footprint.

Another key area is the development of atom-economical synthetic methods . This involves designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby reducing waste. For instance, processes that avoid the use of stoichiometric chlorinating agents are being investigated. Research into alternative phosphorus sources is also gaining traction. A more sustainable approach involves the direct conversion of white phosphorus (P4) into valuable phosphorus intermediates without the use of chlorine gas, a process that could be adapted for the synthesis of compounds like this compound. tu-dresden.demorressier.com

Biocatalysis presents a frontier in the green synthesis of organophosphorus compounds. While still in its nascent stages for phosphorodichloridates, the use of enzymes or whole-cell systems could offer highly selective and environmentally friendly production methods under mild reaction conditions.

Finally, mechanochemistry , which involves chemical transformations induced by mechanical energy, is being explored as a sustainable method for producing phosphorus-based flame retardants. azom.com This solvent-free technique could potentially be adapted for the synthesis of this compound, reducing both energy consumption and waste generation.

Exploration of New Catalytic Systems for Highly Efficient and Selective Transformations

The development of novel catalytic systems is paramount for achieving highly efficient and selective transformations of this compound into a wide array of functional molecules. Current research is focused on moving beyond traditional stoichiometric reactions towards catalytic processes that offer higher yields, reduced byproducts, and milder reaction conditions.

Phase transfer catalysis (PTC) is a well-established technique that facilitates reactions between reactants in different phases. tandfonline.comsci-hub.stdalalinstitute.com Its application in the synthesis of organophosphorus compounds has been shown to improve reaction rates and yields. tandfonline.comsci-hub.st Future research will likely focus on developing more efficient and recyclable phase transfer catalysts for reactions involving this compound.

Transition metal catalysis offers a powerful tool for a variety of organic transformations. nih.gov Palladium- and nickel-catalyzed cross-coupling reactions, for instance, have been successfully employed for the synthesis of biaryl monophosphonates. ncl.ac.uk The application of such catalytic systems to this compound could open up new avenues for the synthesis of complex organophosphorus molecules with tailored properties.

Lanthanide-based catalysts are also emerging as a promising class of catalysts for various organic syntheses, including the polymerization of olefins and hydroamination reactions. nih.govpbworks.comnsf.gov Their unique electronic properties and ability to act as Lewis acids could be harnessed for novel transformations of this compound. Research into the synthesis and catalytic activity of lanthanide organophosphate clusters is an active area. nih.gov

Furthermore, Metal-Organic Frameworks (MOFs) are being investigated as platforms for heterogeneous catalysis. ethz.chresearchgate.netrsc.orgrsc.orgacs.org By incorporating catalytically active sites within their porous structures, MOFs can offer high selectivity and recyclability. Phosphine-functionalized MOFs, for example, have shown promise in metal-supported catalysis. ethz.ch Designing MOFs that can selectively catalyze reactions of this compound is a potential area for future exploration.

| Catalytic System | Potential Advantages for this compound Chemistry | Research Focus |

| Phase Transfer Catalysis | Enhanced reaction rates, milder conditions, suitability for multiphase reactions. | Development of more efficient and recyclable catalysts. |

| Transition Metal Catalysis | High efficiency and selectivity in cross-coupling reactions for C-P bond formation. | Application of palladium, nickel, and other transition metals for synthesizing complex derivatives. |

| Lanthanide Catalysis | Unique Lewis acidity and coordination chemistry for novel transformations. | Exploration of lanthanide complexes for polymerization and other functionalization reactions. |

| Metal-Organic Frameworks | Heterogeneous catalysis with high selectivity and catalyst recyclability. | Design of MOFs with specific active sites for the controlled reaction of this compound. |

Integration of this compound into Supramolecular Chemistry and Nanotechnology

The unique reactivity of the P-Cl bonds in this compound makes it an attractive building block for the construction of novel supramolecular assemblies and functional nanomaterials.

In supramolecular chemistry , organophosphorus compounds are being explored for their ability to act as both guests and hosts in the formation of complex structures. benthamdirect.comingentaconnect.comingentaconnect.com The phosphonate (B1237965) and phosphate (B84403) groups derived from this compound can participate in hydrogen bonding and coordination interactions, enabling the design of receptors for specific molecules or ions. benthamdirect.comingentaconnect.com Future research could focus on using this compound derivatives to create self-assembling systems with applications in sensing, catalysis, and materials science.

In the realm of nanotechnology , phosphorus-based materials are gaining significant attention. acs.orgnih.govfrontiersin.orgnih.gov The versatility of phosphorus chemistry allows for the synthesis of a wide range of nanomaterials with tunable properties. acs.org For instance, black phosphorus nanomaterials are being investigated for their potential in biomedical applications, including drug delivery and cancer therapy. frontiersin.orgnih.govmdpi.com By functionalizing nanoparticles with derivatives of this compound, it may be possible to create novel drug delivery systems, imaging agents, or nanocomposites with enhanced properties. The degradation of such materials can lead to non-toxic phosphates, which is a significant advantage in biomedical applications. nih.gov

Advanced Applications in Specialty Chemicals and High-Performance Materials Research

The derivatives of this compound hold immense potential for the development of advanced specialty chemicals and high-performance materials.

One of the most significant applications of organophosphorus compounds is as flame retardants . mdpi.comnih.govresearchgate.netmdpi.comyoutube.com As regulations on halogenated flame retardants become stricter, phosphorus-based alternatives are in high demand. mdpi.com Derivatives of this compound can be incorporated into polymers to enhance their fire resistance. Research in this area is focused on developing highly efficient and durable flame retardants with minimal impact on the physical properties of the host material. The development of sustainable flame-retardant coatings from phosphorus-based compounds is an active area of research. azom.com

In the field of high-performance materials , phosphorus-based compounds are being explored for their use in rechargeable batteries and other energy storage devices. rsc.orgnih.govacs.orgresearchgate.net Phosphorus offers a high theoretical specific capacity, making it an attractive material for battery anodes. rsc.orgacs.org Research is underway to develop stable phosphorus-carbon composites to overcome the challenges associated with volume expansion during cycling. acs.org Derivatives of this compound could serve as precursors for the synthesis of novel electrode materials or as additives to improve the performance and safety of electrolytes.

Furthermore, the versatility of this compound as a reactant allows for the synthesis of a wide range of specialty chemicals , including plasticizers, lubricants, and hydraulic fluids. researchgate.net Future research will likely focus on creating new derivatives with improved performance characteristics, such as enhanced thermal stability, lower volatility, and better biodegradability.

| Application Area | Role of this compound Derivatives | Research and Development Focus |

| Flame Retardants | As reactive or additive flame retardants in polymers. | Development of highly efficient, durable, and environmentally friendly flame retardants. |

| High-Performance Materials | As precursors for electrode materials or electrolyte additives in batteries. | Improving the stability, capacity, and safety of energy storage devices. |

| Specialty Chemicals | As building blocks for plasticizers, lubricants, and hydraulic fluids. | Synthesis of novel derivatives with enhanced performance and sustainability profiles. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Ethylhexyl phosphorodichloridate with high purity?

- Methodological Answer : Continuous-flow synthesis in micro-channel reactors can optimize yield and purity by controlling reaction parameters (e.g., molar ratios, temperature, and residence time). For example, analogous chloroformate synthesis in micro-reactors achieved high efficiency with precise stoichiometric control of reactants like nitric acid and alcohols . Apply similar principles using 2-ethylhexanol and phosphorus oxychloride, ensuring inert conditions to prevent hydrolysis. Monitor reaction progress via in-line FTIR or GC-MS for real-time adjustments.

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Store under anhydrous conditions in sealed, corrosion-resistant containers (e.g., glass-lined or PTFE-coated) at ≤4°C. Use nitrogen purging to exclude moisture. During handling, employ closed-system techniques (e.g., Schlenk lines) and personal protective equipment (PPE) compliant with UN transport guidelines for corrosive organics (UN 3265) . Conduct risk assessments using Acute Exposure Guideline Levels (AEGLs) for structurally similar chloroformates to establish safe exposure limits .

Q. What analytical techniques are suitable for detecting trace impurities like bis(2-ethylhexyl)phthalate in this compound?

- Methodological Answer : Use GC-MS with electron ionization (EI) or LC-MS/MS with multiple reaction monitoring (MRM) to identify contaminants at parts-per-billion (ppb) levels. For example, bis(2-ethylhexyl)phthalate was quantified via GC-MS in environmental samples with recovery rates validated using blank spike QC protocols . Include internal standards (e.g., deuterated analogs) to correct for matrix effects.

Advanced Research Questions

Q. How can this compound be utilized as a phosphorylation agent in prodrug synthesis?

- Methodological Answer : React the compound with nucleophiles (e.g., hydroxyl or amine groups in drug candidates) under controlled basic conditions (e.g., pyridine or DMAP as catalysts). For instance, 4-chlorophenyl phosphorodichloridate was used to phosphorylate antiviral prodrugs, achieving >90% conversion via stepwise temperature ramping (0°C → 25°C) . Characterize products using ³¹P NMR to confirm phosphorylation efficiency and LC-HRMS for purity assessment.

Q. What strategies mitigate side reactions during esterification with this compound?

- Methodological Answer : Optimize solvent polarity (e.g., dichloromethane or THF) to stabilize intermediates and suppress hydrolysis. Use scavengers like molecular sieves or triethylamine to trap HCl byproducts. Kinetic studies on analogous phosphorodichloridates revealed that reaction rates depend on steric hindrance at the phosphoryl center—design substrates with minimal steric bulk for higher selectivity .

Q. How can computational modeling aid in predicting the reactivity of this compound in complex reactions?

- Methodological Answer : Employ density functional theory (DFT) calculations to map reaction pathways and transition states. For example, SMILES notations and InChI descriptors (e.g., from PubChem) enable molecular docking studies to predict binding affinities in enzyme-mediated phosphorylation . Validate models with experimental data from kinetic profiling and isotopic labeling.

Data Contradictions and Validation

Q. How to resolve discrepancies in reported toxicity data for this compound derivatives?

- Methodological Answer : Cross-reference AEGL values with in vitro assays (e.g., murine hepatocyte viability tests) to validate acute toxicity thresholds. For chloroformates, AEGL-1 (non-disabling) and AEGL-3 (lethal) values were derived from murine inhalation studies, highlighting species-specific metabolic differences . Use structure-activity relationship (SAR) models to extrapolate data for untested analogs.

Experimental Design Considerations

Q. What quality control protocols ensure batch-to-batch consistency in this compound synthesis?

- Methodological Answer : Implement orthogonal analytical methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.